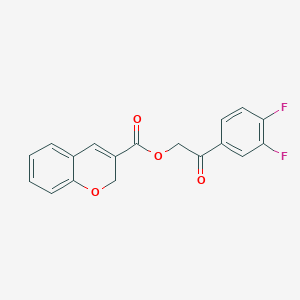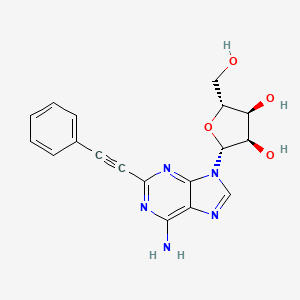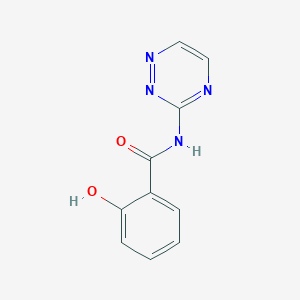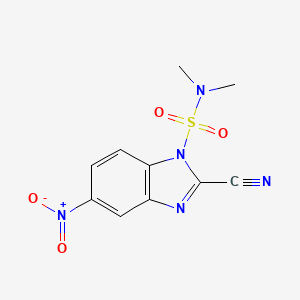
8-(2-Hydroxypropan-2-yl)guanosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3S,4R,5R)-5-(2-Amino-8-(2-hydroxypropan-2-yl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It is a derivative of purine nucleotides and plays a significant role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(2-Amino-8-(2-hydroxypropan-2-yl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the purine base: The purine base is synthesized through a series of reactions starting from simpler organic molecules.
Attachment of the sugar moiety: The sugar moiety, in this case, a tetrahydrofuran derivative, is attached to the purine base through glycosidic bond formation.
Phosphorylation: The final step involves the phosphorylation of the sugar moiety to form the dihydrogen phosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch processing: Large quantities of reactants are processed in batches to control reaction conditions and optimize yield.
Continuous flow synthesis: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for efficient large-scale production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group in the purine base can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted purine derivatives.
科学的研究の応用
This compound has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in nucleotide metabolism and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.
作用機序
The compound exerts its effects through interactions with various molecular targets:
Enzymes: It can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to energy production, DNA replication, and repair.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Guanosine monophosphate (GMP): A nucleotide involved in signal transduction.
Cytidine monophosphate (CMP): A nucleotide involved in RNA synthesis.
Uniqueness
Structural complexity: The presence of multiple functional groups and chiral centers makes this compound unique.
Biological activity: Its specific interactions with enzymes and receptors distinguish it from other nucleotides.
特性
CAS番号 |
69415-89-0 |
|---|---|
分子式 |
C13H20N5O9P |
分子量 |
421.30 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[2-amino-8-(2-hydroxypropan-2-yl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H20N5O9P/c1-13(2,22)11-15-5-8(16-12(14)17-9(5)21)18(11)10-7(20)6(19)4(27-10)3-26-28(23,24)25/h4,6-7,10,19-20,22H,3H2,1-2H3,(H2,23,24,25)(H3,14,16,17,21)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
HAIQQUDCICKHTI-KQYNXXCUSA-N |
異性体SMILES |
CC(C)(C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)O |
正規SMILES |
CC(C)(C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxybenzo[pqr]tetraphene](/img/structure/B12928353.png)



![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12928408.png)


![2-(Aminomethyl)octahydro-1H-3,5,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-2-ol](/img/structure/B12928417.png)
![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)

![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)


